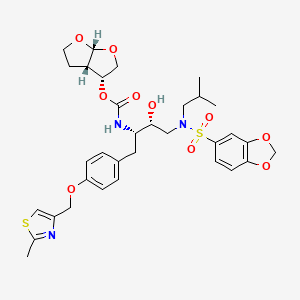

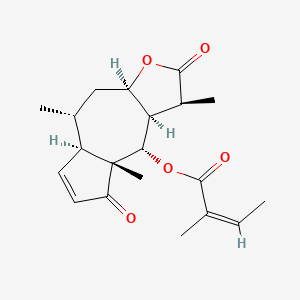

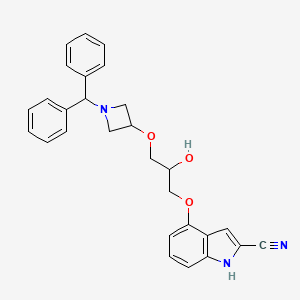

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile

Übersicht

Beschreibung

BDF 9148 is a Na(+)-channel modulator as well as a congener of DPI 201-106, and was found to increase the contractile force of guinea-pig atria and papillary muscles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

Research has shown various methods of synthesizing related indole-carbonitrile compounds, demonstrating diverse chemical reactivities and potential for forming complex heterocyclic structures. For example, studies have detailed the synthesis of compounds like 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile and similar derivatives (Abdallah, 2007).

Chemical Reactions and Derivatives

These compounds show a range of reactivities, forming various derivatives through reactions with other chemical entities. This includes the formation of pyrazole, pyrimidine, and pyridine derivatives through various chemical processes (Yang, 2009).

Potential Biological Activities

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated indole-carbonitrile derivatives for their antimicrobial and antifungal properties. These studies have shown promising results in inhibiting microbial growth, suggesting potential applications in developing new antimicrobial agents (Alam et al., 2012).

Antitumor and Cytotoxic Activities

Research on similar compounds has indicated potential antitumor and cytotoxic activities. These compounds have been evaluated against various cancer cell lines, showing inhibitory effects that could lead to applications in cancer research and therapy (Ramadan, El‐Helw, & Sallam, 2019).

Anti-inflammatory Properties

Some indole-carbonitrile derivatives have been tested for anti-inflammatory activities. These studies indicate that they can be effective in reducing inflammation, which could have implications for treating inflammatory diseases (Ismail et al., 2007).

Eigenschaften

CAS-Nummer |

120838-62-2 |

|---|---|

Produktname |

4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile |

Molekularformel |

C28H27N3O3 |

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |

InChI-Schlüssel |

KQQFGABYYXEKDM-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |

Kanonische SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)

![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)